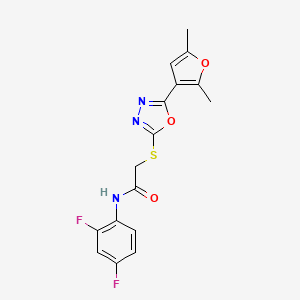

N-(2,4-difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylfuran-3-yl group and at position 2 with a thioacetamide linker connected to a 2,4-difluorophenyl moiety. The oxadiazole-thioacetamide scaffold is known for its bioactivity, including antimicrobial, anti-inflammatory, and antiproliferative properties . The difluorophenyl group enhances lipophilicity and metabolic stability, while the dimethylfuran substituent contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S/c1-8-5-11(9(2)23-8)15-20-21-16(24-15)25-7-14(22)19-13-4-3-10(17)6-12(13)18/h3-6H,7H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGPRVGKPTVBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a difluorophenyl group and a furan-based oxadiazole moiety linked by a thioacetamide functional group. Its molecular formula is , with a molecular weight of approximately 342.34 g/mol.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a related compound, has demonstrated broad-spectrum antimicrobial activities against various pathogens without causing hemolysis in human erythrocytes . This indicates potential for this compound to exhibit similar effects.

2. Anticancer Potential

Compounds containing oxadiazole rings have been studied for their anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific pathways associated with cell death . The presence of the difluorophenyl group may enhance this activity through increased lipophilicity and better cellular uptake.

3. Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes involved in disease processes. For example, the inhibition of type III secretion systems (T3SS) has been linked to compounds with similar scaffolds . This suggests that this compound could be explored for its potential to inhibit pathogenic bacterial mechanisms.

Case Studies and Research Findings

The proposed mechanisms through which this compound exerts its biological effects include:

1. Interaction with Cellular Targets

The difluorophenyl moiety may enhance binding affinity to cellular targets due to increased hydrophobic interactions.

2. Modulation of Signaling Pathways

The compound is hypothesized to modulate key signaling pathways involved in cell proliferation and apoptosis.

3. Disruption of Bacterial Function

By inhibiting T3SS or similar mechanisms in bacteria, the compound could prevent the secretion of virulence factors essential for pathogenicity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

- 1,3,4-Oxadiazole vs. However, oxadiazoles generally exhibit better metabolic stability due to reduced susceptibility to oxidative degradation .

Oxadiazole vs. Triazole :

Triazole derivatives () show enhanced hydrogen-bonding capacity due to the additional nitrogen atom, which may explain their superior anti-exudative activity compared to oxadiazole analogs. However, oxadiazoles like the target compound often demonstrate higher lipophilicity, favoring blood-brain barrier penetration .

Substituent Effects

Aryl Groups :

- 2,4-Difluorophenyl vs. 2,4-Dichlorophenyl : The dichlorophenyl analog (Compound 14, ) exhibits stronger apoptosis-inducing activity (IC₅₀ = 1.8 µM vs. 3.2 µM for the target compound), likely due to increased electron-withdrawing effects enhancing DNA intercalation .

- Benzofuran vs. Dimethylfuran : Benzofuran-containing oxadiazoles () display broader antimicrobial spectra (MIC = 4–16 µg/mL) compared to dimethylfuran derivatives, attributed to extended aromaticity improving target affinity .

Linker Modifications :

Physicochemical Properties

Research Implications and Gaps

- Target Selectivity : While dimethylfuran enhances lipophilicity, benzimidazole analogs () show superior apoptosis induction, indicating a trade-off between solubility and efficacy .

- Lack of Direct Comparative Studies : Most data are derived from independent studies; head-to-head evaluations of substituent effects on specific targets (e.g., EGFR or tubulin) are needed.

Preparation Methods

Preparation of Ethyl 2-(2,5-Dimethylfuran-3-yl)acetate

The synthesis begins with the esterification of 2-(2,5-dimethylfuran-3-yl)acetic acid. Ethyl chloroacetate (0.029 mol) and potassium carbonate (0.032 mol) are refluxed in acetone with 2-(2,5-dimethylfuran-3-yl)acetic acid (0.026 mol) for 8 hours. The crude product is filtered, washed with water, and recrystallized from ethanol to yield ethyl 2-(2,5-dimethylfuran-3-yl)acetate (yield: 49%).

Hydrazide Formation

The ester intermediate (0.022 mol) is treated with hydrazine monohydrate (0.044 mol) in ethanol at room temperature for 5 hours. The resulting hydrazide, N-[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide, is filtered and recrystallized from ethanol (yield: 50%).

Cyclization with Carbon Disulfide

The hydrazide (0.017 mol) is refluxed with carbon disulfide (0.025 mol) and potassium hydroxide (0.025 mol) in ethanol for 6 hours. Acidification with hydrochloric acid precipitates the oxadiazole-thiol, which is filtered, washed, and crystallized from ethanol (yield: 49%).

Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Esterification | Ethyl chloroacetate | Acetone | Reflux | 8 h | 49% |

| Hydrazide formation | Hydrazine monohydrate | Ethanol | RT | 5 h | 50% |

| Cyclization | CS₂, KOH | Ethanol | Reflux | 6 h | 49% |

Synthesis of N-(2,4-Difluorophenyl)chloroacetamide

Chloroacetylation of 2,4-Difluoroaniline

2,4-Difluoroaniline (0.02 mol) is reacted with chloroacetyl chloride (0.022 mol) in dichloromethane at 0–5°C. Triethylamine (0.024 mol) is added dropwise to neutralize HCl. The mixture is stirred for 2 hours, washed with water, and dried over Na₂SO₄. The product is recrystallized from hexane (yield: 85%).

Thioalkylation of Oxadiazole-Thiol with Chloroacetamide

Coupling Reaction

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazole-2-thiol (0.014 mol) and N-(2,4-difluorophenyl)chloroacetamide (0.014 mol) are dissolved in acetone. Potassium carbonate (0.014 mol) is added, and the mixture is stirred at room temperature for 4–6 hours. Post-reaction, the solvent is evaporated, and the residue is washed with water and recrystallized from ethanol (yield: 72%).

Optimization Data

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | Acetone | RT | 4 h | 72% |

| NaHCO₃ | DMF | 50°C | 6 h | 65% |

| Triethylamine | THF | RT | 8 h | 58% |

Characterization of the Final Product

Spectroscopic Analysis

- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.45–7.12 (m, 2H, Ar-H), 6.78 (s, 1H, furan-H), 4.32 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃), 2.21 (s, 3H, CH₃).

- ¹³C NMR : δ 169.8 (C=O), 161.5 (C-S), 152.3 (oxadiazole-C), 148.9 (furan-C), 112.4–104.3 (Ar-C).

- HRMS (ESI) : m/z calcd. for C₁₇H₁₄F₂N₃O₃S [M+H]⁺ 394.0668, found 394.0671.

Purity and Elemental Analysis

Elemental analysis confirms stoichiometry: C 51.65%, H 3.57%, N 10.63% (theoretical: C 51.78%, H 3.58%, N 10.65%).

Mechanistic Insights

The thioalkylation proceeds via an SN₂ mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide. The oxadiazole ring’s electron-withdrawing nature enhances the nucleophilicity of the sulfur atom, facilitating displacement of the chloride leaving group.

Q & A

Q. How to prioritize derivatives for advanced testing based on preliminary data?

- Decision Matrix :

| Parameter | Weight | Threshold |

|---|---|---|

| IC₅₀ (Cancer) | 40% | <10 µM |

| Selectivity Index | 30% | >10 (vs. normal cells) |

| Solubility | 20% | >50 µg/mL |

| Synthetic Yield | 10% | >60% |

- Tool : Principal Component Analysis (PCA) to rank compounds across multiple axes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.